2,3,5-Trimethylfuran

Description

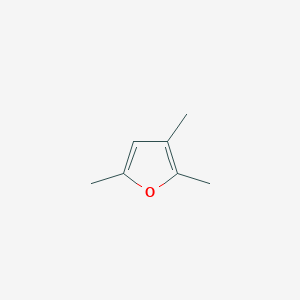

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZFRUNHWKHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146923 | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-04-8 | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-trimethylfuran: Properties, Structure, and Reactivity

Introduction: The Significance of the Polysubstituted Furan Scaffold

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in a vast array of biologically active compounds and serves as a versatile building block in organic synthesis.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science, owing to the furan ring's capacity to engage in various chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] The electron-rich nature of the furan ring makes it highly reactive towards electrophiles, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[1]

This guide focuses on a specific, yet important, derivative: 2,3,5-trimethylfuran. The strategic placement of methyl groups on the furan ring significantly influences its electronic properties, reactivity, and steric profile, making it a subject of interest for researchers in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with insights for its potential application in drug development.

Molecular Structure and Spectroscopic Characterization

The structure of this compound is characterized by a central furan ring with methyl groups at the 2, 3, and 5 positions. This substitution pattern has a profound effect on the molecule's spectroscopic properties.

graph "2_3_5_trimethylfuran_structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.95,0.31!"];

C3 [label="C", pos="-0.59,-0.81!"];

C4 [label="C", pos="0.59,-0.81!"];

O [label="O", pos="0.95,0.31!"];

H4 [label="H", pos="1.1,-1.3!"];

Me2 [label="CH₃", pos="-1.8,0.6!"];

Me3 [label="H₃C", pos="-1.1,-1.6!"];

Me5 [label="CH₃", pos="1.8,0.6!"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- O;

O -- C1;

C1 -- Me5 [style=solid];

C2 -- Me2 [style=solid];

C3 -- Me3 [style=solid];

C4 -- H4 [style=solid];

// Double bonds

C1 -- O [style=invis];

C2 -- C3 [penwidth=3];

C4 -- C1 [penwidth=3];

// Atom numbering

node [shape=plaintext, fontsize=10];

num1 [label="5", pos="0.2,1.2!"];

num2 [label="4", pos="-1.2,0.31!"];

num3 [label="3", pos="-0.8,-1.1!"];

num4 [label="2", pos="0.8,-1.1!"];

numO [label="1", pos="1.2,0.31!"];

}

Caption: General workflow for the Paal-Knorr synthesis of this compound.

General Experimental Protocol (Paal-Knorr Furan Synthesis)

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the Paal-Knorr synthesis of a substituted furan is as follows. This should be adapted and optimized for the specific substrate.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (e.g., 3-methyl-2,5-hexanedione).

-

Add a suitable solvent, such as toluene or acetic acid.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

Step 2: Reaction

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to obtain the pure furan derivative.

Causality Behind Experimental Choices: The use of an acid catalyst is essential to protonate one of the carbonyl groups, which facilitates the intramolecular nucleophilic attack by the enol of the other carbonyl.[3] The removal of water, often by azeotropic distillation with a solvent like toluene, drives the equilibrium towards the formation of the furan. The choice of a non-nucleophilic strong acid prevents unwanted side reactions.

Chemical Reactivity

The reactivity of the furan ring is dominated by its electron-rich aromatic character. The methyl groups in this compound are electron-donating, further increasing the electron density of the ring and enhancing its reactivity towards electrophiles. The only unsubstituted position is C4, which is expected to be the primary site of electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark reaction of furans. Due to the directing effects of the oxygen atom and the activating methyl groups, electrophilic attack on this compound is predicted to occur at the C4 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] While a specific example for this compound is not available, the reaction would be expected to yield this compound-4-carbaldehyde. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a weak electrophile suitable for the highly activated furan ring.[4][5]

```dot

digraph "Vilsmeier_Haack_Reaction" {

rankdir=LR;

node [shape=box, style=rounded];

edge [arrowhead=vee];

Start [label="this compound"];

Product [label="this compound-4-carbaldehyde"];

Start -> Product [label="1. POCl₃, DMF\n2. H₂O"];

}

Caption: Predicted Diels-Alder reaction of this compound with maleic anhydride.

Potential Applications in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products.[1][2][8][9][10][11] The incorporation of a furan ring can influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] While specific studies on the pharmacological activity of this compound are scarce in the available literature, its structural features suggest potential avenues for exploration.

-

Scaffold for Bioisosteric Replacement: The trimethylated furan ring can serve as a bioisostere for other aromatic systems, such as a substituted phenyl ring. This can lead to improved metabolic stability, altered receptor binding affinity, and enhanced solubility.

-

Modulation of Lipophilicity: The three methyl groups contribute to the lipophilicity of the molecule (estimated logP of 2.175), which can be a key parameter in designing drugs that can cross cell membranes.[12]

-

Platform for Further Functionalization: The reactivity of the furan ring, particularly at the C4 position, allows for the introduction of various functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][8][9][10][13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] Protective gloves, safety glasses, and a lab coat should be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a structurally interesting and synthetically accessible derivative of the important furan heterocycle. Its polysubstituted nature provides a unique electronic and steric profile that influences its spectroscopic properties and chemical reactivity. While specific, detailed experimental data on its synthesis and reactions are not extensively documented in readily available sources, its chemistry can be reliably predicted based on the well-established principles of furan chemistry. The Paal-Knorr synthesis provides a direct route to its preparation, and its electron-rich ring is primed for electrophilic substitution at the C4 position and for participation in cycloaddition reactions. As the furan scaffold continues to be a valuable component in the design of new therapeutic agents, a deeper understanding of the properties and reactivity of derivatives like this compound will be beneficial for researchers in the field of drug discovery and development.

References

-

Paal–Knorr synthesis. In: Wikipedia. [Link]

-

This compound. In: PubChem. National Center for Biotechnology Information. [Link]

-

2,3,5-trimethyl furan, 10504-04-8. In: The Good Scents Company. [Link]

-

Furan: A Promising Scaffold for Biological Activity. In: Preprints.org. [Link]

-

Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. In: Studylib. [Link]

-

Short Synthesis of the Seed Germination Inhibitor 3,4,5-Trimethyl-2(5H)-furanone. In: ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. In: NROChemistry. [Link]

-

intramolecular Diels-Alder cycloaddition on a furan ring. In: YouTube. [Link]

-

Vilsmeier-Haack Reaction. In: Chemistry Steps. [Link]

-

Diels-Alder reaction of furan and maleic anhydride. In: ResearchGate. [Link]

-

Diels alder reaction of furan and maleic anhydride. In: Zibo Anquan Chemical Co., Ltd. [Link]

-

Furan, 2,3,5-trimethyl-. In: NIST WebBook. National Institute of Standards and Technology. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. In: International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. In: Der Pharma Chemica. [Link]

-

Pharmacological activity of furan derivatives. In: World Journal of Pharmaceutical Research. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. In: Wiley. [Link]

-

Table of Characteristic IR Absorptions. In: University of Colorado Boulder. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. In: Journal of Inflammation Research. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. In: Oriental Journal of Chemistry. [Link]

-

The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. In: ResearchGate. [Link]

-

Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. In: Der Pharma Chemica. [Link]

-

Furan, 2,3,5-trimethyl-. In: NIST WebBook. National Institute of Standards and Technology. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. In: eCommons. University of Dayton. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. In: Oriental Journal of Chemistry. [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. In: The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). In: Human Metabolome Database. [Link]

-

Clean Synthesis Process of 2,5-Hexanedione. In: ResearchGate. [Link]

-

Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. In: RSC Publishing. [Link]

- 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

-

Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). In: MDPI. [Link]

-

Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. In: PubMed. [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds. In: USP-NF. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. studylib.net [studylib.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. jk-sci.com [jk-sci.com]

- 13. derpharmachemica.com [derpharmachemica.com]

2,3,5-trimethylfuran CAS number and synonyms

An In-Depth Technical Guide to 2,3,5-Trimethylfuran for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted furan of interest to researchers in organic synthesis, materials science, and drug development. This document consolidates essential data on its chemical identity, physicochemical properties, synthesis, analytical characterization, and safe handling. Authored from the perspective of a senior application scientist, this guide emphasizes the causality behind experimental choices and provides validated protocols to ensure procedural integrity. It is designed to be a self-contained, authoritative resource for scientists and technical professionals, enabling them to confidently incorporate this compound into their research and development workflows.

Core Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are foundational to its successful application in any experimental setting. This compound is a distinct aromatic heterocycle whose identity is established by its unique CAS registry number and various nomenclature systems.

The Chemical Abstracts Service (CAS) has assigned the number 10504-04-8 to this compound, which serves as its universal identifier in scientific literature and chemical databases.[1][2] Its molecular and structural properties are summarized below.

| Table 1: Chemical Identifiers for this compound | |

| Identifier | Value |

| CAS Number | 10504-04-8[1][2] |

| IUPAC Name | This compound[2][3] |

| Synonyms | Furan, 2,3,5-trimethyl-[2][3]; 2,3,5-Trimethyl-Furan[3] |

| Molecular Formula | C₇H₁₀O[1][2] |

| Molecular Weight | 110.15 g/mol [3][4] |

| InChI Key | NJXZFRUNHWKHEC-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=CC(C)=C(C)O1[2][4] |

The physicochemical properties of a compound dictate its behavior in different environments, influencing choices for reaction solvents, purification methods, and storage conditions. This compound is a colorless liquid with a characteristic sweet odor.[4][5] Its key properties are detailed in Table 2. The low flash point is particularly noteworthy, indicating that it is a highly flammable liquid requiring stringent safety precautions.[2][5]

| Table 2: Physicochemical Properties of this compound | ||

| Property | Value | Source |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 121-122 °C | [2] |

| Density | 0.890 g/mL at 25 °C | [2][4] |

| Flash Point | 20 °C (68 °F) | [2][5] |

| Refractive Index | 1.449 | [2][4] |

| Solubility | Soluble in alcohol; sparingly soluble in water (295.2 mg/L at 25 °C est.) | [6] |

Synthesis and Mechanistic Insights

The synthesis of substituted furans is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for preparing compounds like this compound is the Paal-Knorr furan synthesis .[4] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4]

Causality of the Method: The Paal-Knorr synthesis is favored due to its efficiency and the relative accessibility of 1,4-dicarbonyl precursors. The mechanism proceeds via protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl. This intramolecular reaction forms a five-membered hemiacetal intermediate, which readily dehydrates under acidic conditions to yield the stable aromatic furan ring. The choice of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is critical to facilitate both the enolization and the final dehydration step.[4]

For this compound, the required precursor is 3-methyl-2,5-hexanedione .

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C7H10O | CID 517859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Intermediates in the Paal-Knorr Synthesis of Furans. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

A Spectroscopic Guide to 2,3,5-Trimethylfuran: Elucidating Molecular Structure through NMR, IR, and MS Data

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,3,5-trimethylfuran (C₇H₁₀O, MW: 110.15 g/mol , CAS: 10504-04-8).[1][2] Furan and its alkylated derivatives are significant heterocyclic compounds, serving as building blocks in medicinal chemistry and appearing as important flavor and aroma components in foods.[3][4] For researchers, scientists, and professionals in drug development and quality control, an unambiguous identification and structural confirmation of such molecules is paramount. This document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, blending experimental data with expert-driven predictions to provide a comprehensive analytical portrait.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound where a furan ring is substituted with three methyl groups at the 2, 3, and 5 positions. This substitution pattern results in a unique electronic and steric environment that is directly reflected in its spectroscopic signatures. Understanding these signatures is key to its identification and differentiation from other isomers.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and structural features. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the technique of choice.

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

Ion Source Temperature: 230°C.

-

Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The experimental data is sourced from the NIST Chemistry WebBook.[5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 75 | [M-H]⁺ |

| 95 | 85 | [M-CH₃]⁺ |

| 67 | 30 | [M-CH₃-CO]⁺ |

| 43 | 65 | [C₃H₇]⁺ or [CH₃CO]⁺ |

The base peak in the spectrum is the molecular ion (M⁺) at m/z 110 , which confirms the molecular weight of the compound. A significant peak at m/z 109 arises from the loss of a hydrogen atom, a common fragmentation for aromatic compounds. The loss of a methyl group (CH₃) from the molecular ion results in the abundant fragment at m/z 95 . Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 67 . The prominent peak at m/z 43 is likely due to the acetyl cation ([CH₃CO]⁺) or the isopropyl cation ([C₃H₇]⁺), indicating the presence of methyl groups that can rearrange.

Sources

- 1. This compound | C7H10O | CID 517859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. rsc.org [rsc.org]

- 4. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furan, 2,3,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trimethylfuran from Acyclic Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,3,5-trimethylfuran, a key heterocyclic compound, from acyclic precursors. The primary focus is on the Paal-Knorr furan synthesis, a robust and widely utilized method for the construction of furan rings from 1,4-dicarbonyl compounds. This guide delves into the mechanistic underpinnings of this reaction, offering detailed experimental protocols for the synthesis of the requisite acyclic precursor, 3-methyl-2,5-hexanedione, and its subsequent cyclization to this compound. Furthermore, alternative synthetic strategies, including the Feist-Benary furan synthesis, are discussed to provide a broader perspective on the available methodologies. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of the Furan Moiety

The furan nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and functional materials. Its distinct electronic properties and its capacity to act as a bioisostere for other aromatic systems render it a valuable building block in the fields of medicinal chemistry and materials science. This compound, in particular, serves as an important intermediate and building block in the synthesis of more complex molecules. The efficient and controlled synthesis of such substituted furans from readily available acyclic precursors is, therefore, a topic of significant interest in synthetic organic chemistry.

This guide will provide an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the Paal-Knorr synthesis due to its versatility and reliability.[1] We will begin by examining the synthesis of the key acyclic precursor, 3-methyl-2,5-hexanedione, followed by a detailed analysis of its cyclization to the target furan.

Synthesis of the Acyclic Precursor: 3-Methyl-2,5-hexanedione

The cornerstone of the Paal-Knorr furan synthesis is the availability of the corresponding 1,4-dicarbonyl compound.[2] For the synthesis of this compound, the required precursor is 3-methyl-2,5-hexanedione. A reliable and versatile method for the synthesis of such diketones is the acetoacetic ester synthesis.[3]

Acetoacetic Ester Synthesis of 3-Methyl-2,5-hexanedione

The acetoacetic ester synthesis provides a modular approach to the formation of ketones through the alkylation of ethyl acetoacetate.[3] The synthesis of 3-methyl-2,5-hexanedione can be envisioned through the sequential alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Reaction Scheme:

Figure 1: Synthesis of 3-methyl-2,5-hexanedione via acetoacetic ester synthesis.

Experimental Protocol: Synthesis of 3-Methyl-2,5-hexanedione

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

3-Bromobutan-2-one

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium enolate.[3]

-

Alkylation: To the solution of the enolate, add 3-bromobutan-2-one (1.0 eq) dropwise. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Hydrolysis and Decarboxylation: Concentrate the dried ethereal solution to obtain the crude alkylated product. To this crude product, add an excess of aqueous hydrochloric acid (e.g., 10% HCl). Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Purification: After cooling, extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-methyl-2,5-hexanedione can be purified by vacuum distillation.

The Paal-Knorr Furan Synthesis: From Diketone to Furan

The Paal-Knorr synthesis is the most direct and widely employed method for converting 1,4-dicarbonyl compounds into furans.[4] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[5]

Mechanism of the Paal-Knorr Furan Synthesis

The mechanism involves several key steps:

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst.

-

Enolization: The other carbonyl group tautomerizes to its enol form.

-

Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in the rate-determining step, forming a cyclic hemiacetal intermediate.[5]

-

Dehydration: The hemiacetal is then protonated and subsequently loses a molecule of water to form the aromatic furan ring.[2]

Figure 2: Mechanistic pathway of the Paal-Knorr furan synthesis.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted furans from 1,4-diketones.[6]

Materials:

-

3-Methyl-2,5-hexanedione

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst (e.g., H₂SO₄, HCl)

-

Toluene or another suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark trap (for azeotropic removal of water)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-methyl-2,5-hexanedione (1.0 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

-

Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (1 mole of water per mole of diketone).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation.

Table 1: Comparison of Reaction Conditions for Paal-Knorr Furan Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| p-TsOH | Toluene | Reflux | 2-6 h | Good to Excellent | [6] |

| H₂SO₄ | Acetic Acid | 100 °C | 1-3 h | Good | [7] |

| Lewis Acids (e.g., ZnCl₂) | Dichloromethane | Room Temp. to Reflux | Variable | Variable | [4] |

| Microwave Irradiation | None or polar solvent | 100-150 °C | 5-15 min | Often improved | [6] |

Alternative Synthetic Route: The Feist-Benary Furan Synthesis

For a comprehensive guide, it is pertinent to discuss alternative synthetic strategies. The Feist-Benary furan synthesis offers another classical route to substituted furans.[8] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[9]

To synthesize a precursor for this compound via this method, one could react 3-chlorobutan-2-one with the enolate of ethyl 2-methylacetoacetate. Subsequent hydrolysis and decarboxylation of the resulting furan-3-carboxylate would be required.

Reaction Scheme:

Figure 3: Feist-Benary synthesis approach to a this compound derivative.

While the Feist-Benary synthesis is a powerful tool, the Paal-Knorr approach is generally more direct for symmetrically substituted furans when the corresponding 1,4-diketone is accessible.

Characterization of this compound

The final product, this compound, can be characterized using standard spectroscopic techniques.

-

CAS Registry Number: 10504-04-8[8]

-

Molecular Formula: C₇H₁₀O[8]

-

Molecular Weight: 110.15 g/mol [8]

-

Spectroscopic Data: Mass spectrometry data (electron ionization) is available in the NIST WebBook, which can be used to confirm the identity of the synthesized compound.[8]

Conclusion

The synthesis of this compound from acyclic precursors is most effectively achieved through the Paal-Knorr furan synthesis, utilizing 3-methyl-2,5-hexanedione as the key intermediate. This technical guide has provided a detailed, step-by-step methodology for both the synthesis of the acyclic precursor via the acetoacetic ester synthesis and its subsequent acid-catalyzed cyclization to the target furan. The mechanistic principles governing these transformations have been elucidated to provide a deeper understanding of the reaction pathways. Furthermore, the inclusion of the Feist-Benary synthesis as an alternative route offers a broader perspective on the synthetic strategies available for the construction of substituted furans. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of heterocyclic compounds for a variety of applications.

References

- Ambeed. (n.d.). Feist-Bénary Furan Synthesis.

-

National Institute of Standards and Technology. (n.d.). Furan, 2,3,5-trimethyl-. NIST Chemistry WebBook. [Link]

- Alfa Chemistry. (n.d.). Feist-Bénary Reaction.

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

- Química Organica.org. (n.d.). Feist-Benary synthesis of furan.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

-

Wikipedia. (2023). Robinson annulation. [Link]

-

key reactions in heterocycle synthesis. (2018, December 28). [Link]

- Gauth. (n.d.). Starting from ethyl acetoacetate how will you synthesize of the following compounds.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran.

-

Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Furan, 2,3,5-trimethyl- [webbook.nist.gov]

- 9. Furan, 2,3,5-trimethyl- [webbook.nist.gov]

Navigating the Nuances of Aromaticity in Substituted Furans: A Technical Guide for Advanced Research

Introduction: The Furan Scaffold - A Nexus of Aromaticity and Reactivity

The furan scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its biological activity and electronic properties are intrinsically linked to the aromaticity of its five-membered ring.[1] For researchers, scientists, and drug development professionals, a deep understanding of how substituents modulate this aromatic character is paramount for the rational design of novel therapeutics and functional materials.[1] This technical guide provides an in-depth exploration of the principles governing the aromaticity of polysubstituted furans, supported by quantitative data and computational insights, to empower the strategic design of next-generation furan-containing molecules.

The Foundational Aromaticity of Unsubstituted Furan: A Delicate Balance

Furan is classified as an aromatic heterocycle, adhering to Hückel's rule by possessing a cyclic, planar structure with 6 π-electrons.[3][4][5][6][7][8] However, its aromaticity is considered modest in comparison to benzene and even its heterocyclic counterparts, pyrrole and thiophene.[9][10][11][12] This diminished aromatic character is primarily attributed to the high electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, thereby reducing the efficiency of their delocalization within the π-system.[9][13] This inherent characteristic makes the aromaticity of the furan ring highly susceptible to the electronic effects of substituents.[1]

The resonance energy of furan, a key indicator of aromatic stability, is approximately 16-18 kcal/mol, significantly lower than that of benzene (~36 kcal/mol).[12][14][15] This lower resonance energy contributes to furan's dual reactivity: it undergoes electrophilic aromatic substitution, yet can also participate in reactions that involve dearomatization, such as Diels-Alder cycloadditions.[12][16][17][18][19]

Quantifying Aromaticity: Essential Tools for the Researcher

Since aromaticity is not a directly observable physical quantity, it is inferred from various experimental and computational methods.[3] For a quantitative assessment of furan aromaticity, the following indices are widely accepted and utilized:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic, Kekulé-like structure.

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a computational method that calculates the magnetic shielding at the center of the ring or at a point above the ring plane.[20][21][22][23] A negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity, with more negative values suggesting higher aromaticity.[24] Conversely, a positive NICS value points to a paratropic ring current and anti-aromatic character.[24]

-

Bird's Aromaticity Index (I): This index is also based on the variation of bond lengths within the ring.[25]

These indices provide a robust framework for comparing the aromatic character of different substituted furans and for understanding the impact of various substitution patterns.

The Influence of Substituents: A Predictable Modulation of Aromaticity

The electronic nature and position of substituents on the furan ring have a profound and predictable impact on its aromaticity.[1]

Electronic Effects: A Push-Pull Dynamic

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and formyl (-CHO) groups tend to increase the aromaticity of the furan ring.[1] This can be rationalized by the π-excessive nature of the furan ring; EWGs help to delocalize the excess electron density more evenly, thereby enhancing the aromatic character.[1]

-

Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH₂), hydroxyl (-OH), and alkyl groups generally decrease the aromaticity of the furan ring.[1] These substituents increase the electron density, which can lead to a localization of that density, disrupting the delocalized aromatic system.[1]

The following diagram illustrates the logical flow of how substituent electronic properties influence furan's aromaticity:

Caption: Logical flow of substituent effects on furan aromaticity.

Positional Isomerism

The position of the substituent also plays a critical role. Due to the nature of the resonance structures of the furan ring, substituents at the C2 and C5 positions have a more pronounced effect on the overall electron distribution and, consequently, on the aromaticity compared to substitution at the C3 and C4 positions.

Steric Effects

In cases of bulky substituents, particularly in polysubstituted furans, steric hindrance can force the substituents out of the plane of the ring. This can disrupt the optimal orbital overlap necessary for efficient π-delocalization, leading to a decrease in aromaticity.

Quantitative Insights into Substituted Furans

The following table presents representative computational data illustrating the impact of various substituents on the aromaticity of the furan ring, as quantified by HOMA and NICS indices.

| Substituent | Position | Electronic Nature | Representative HOMA | Representative NICS(0) (ppm) |

| -H | - | - | 0.789 | -12.5 |

| -CH₃ | 2 | EDG (weak) | 0.785 | -12.2 |

| -NH₂ | 2 | EDG (strong) | 0.781 | -12.0 |

| -F | 3 | EWG (inductive) | 0.795 | -12.9 |

| -CHO | 2 | EWG (moderate) | 0.805 | -13.6 |

| -CN | 2 | EWG (strong) | 0.811 | -13.9 |

| -NO₂ | 2 | EWG (strong) | 0.820 | -14.5 |

Note: The values presented in this table are representative and have been compiled from computational studies. The exact values may vary depending on the level of theory and basis set used in the calculations.[1]

Experimental Protocols for Aromaticity Assessment

A multi-faceted approach, combining computational and experimental techniques, is crucial for a comprehensive understanding of furan aromaticity.

Computational Workflow for Aromaticity Indices

Caption: A typical computational workflow for determining HOMA and NICS aromaticity indices.

Step-by-Step Methodology:

-

Structure Input: Build the 3D structure of the polysubstituted furan of interest using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-311+G(d,p) basis set). This step is crucial to obtain an accurate representation of the molecule's bond lengths and planarity.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

HOMA Calculation: The optimized bond lengths are used to calculate the HOMA index using the established formula.

-

NICS Calculation: Using the optimized geometry, perform a magnetic properties calculation employing the Gauge-Independent Atomic Orbital (GIAO) method. The NICS value is typically calculated at the geometric center of the furan ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).

-

Data Analysis: Compare the calculated HOMA and NICS values to those of unsubstituted furan and other relevant reference compounds to assess the impact of the substituents on aromaticity.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ring protons can provide qualitative information about the ring current and, by extension, the aromaticity.[26] Aromatic protons typically resonate at a higher frequency (downfield) due to the deshielding effect of the diamagnetic ring current.

-

X-ray Crystallography: For solid compounds, X-ray crystallography provides precise bond length data, which can be used to calculate geometry-based aromaticity indices like HOMA and Bird's Index.

Implications for Drug Development and Medicinal Chemistry

The tunability of furan's aromaticity has significant implications for drug design and development.[27][28][29][30][31]

-

Reactivity and Synthesis: The aromaticity of the furan ring directly influences its reactivity in electrophilic substitution reactions.[14][32][33][34][35] Highly aromatic furans are generally less reactive, which can be a desirable trait for stability. Conversely, less aromatic furans are more susceptible to electrophilic attack, a property that can be exploited for further functionalization.

-

Bioisosterism: The furan ring is often used as a bioisostere for other aromatic rings, such as benzene or thiophene, in drug molecules.[28] By judiciously choosing substituents, the electronic properties and aromaticity of the furan ring can be fine-tuned to optimize interactions with biological targets.

-

Metabolic Stability: The electron density and aromaticity of the furan ring can influence its metabolic fate. In some cases, furan rings can undergo oxidative metabolism.[28] Modulating the aromaticity through substitution can be a strategy to enhance the metabolic stability of furan-containing drug candidates.

Conclusion: A Framework for Rational Design

The aromaticity of the furan ring is a dynamic and tunable property that is highly sensitive to the electronic nature and position of its substituents.[1] Electron-withdrawing groups generally enhance the aromatic character by delocalizing the ring's π-electron density, while electron-donating groups tend to have the opposite effect.[1] A quantitative understanding of these effects, facilitated by computational indices such as HOMA and NICS, is crucial for the design of furan-containing molecules with desired electronic and biological properties.[1] This guide provides a foundational framework for researchers in drug development and materials science to navigate the intricate relationship between structure and aromaticity in polysubstituted furans, ultimately enabling a more rational and predictive approach to molecular design.

References

-

Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available at: [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

-

Hückel's rule. Wikipedia. Available at: [Link]

-

Nucleus-Independent Chemical Shifts (NICS): Distance Dependence and Revised Criteria for Aromaticity and Antiaromaticity. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ACS Catalysis. Available at: [Link]

-

NICS – Nucleus Independent Chemical Shift. Poranne Research Group. Available at: [Link]

-

Huckel's rules for aromatic rings. YouTube. Available at: [Link]

-

Explain in detail how furan is aromatic?. askIITians. Available at: [Link]

-

The Nucleus Independent Chemical Shift. Ghent Quantum Chemistry Group. Available at: [Link]

-

Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity. PubMed. Available at: [Link]

-

Hückel's Rule. Chemistry LibreTexts. Available at: [Link]

-

The Huckel 4n + 2 Pi Electron Rule. BYJU'S. Available at: [Link]

-

Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available at: [Link]

-

Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Available at: [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

-

Why does furan undergo Diels alder reaction?. askIITians. Available at: [Link]

-

Criteria for determining aromaticity in heterocycles. Química Organica.org. Available at: [Link]

-

Aromatic heterocycles. Chemistry Online. Available at: [Link]

-

Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. Available at: [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. Available at: [Link]

-

The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Chemistry Stack Exchange. Available at: [Link]

-

Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Aromaticity scales for 42 heterocycles. ResearchGate. Available at: [Link]

-

Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]

-

Why does an electrophilic substitution reaction take place in a 2nd position in a furan?. Quora. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Aromaticity Concepts Derived from Experiments. MDPI. Available at: [Link]

-

Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. Available at: [Link]

-

Aromaticity in Heterocyclic Analogues of Benzene: Comprehensive Analysis of Structural Aspects, Electron Delocalization and Magnetic Characteristics. PubMed. Available at: [Link]

-

Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. ResearchGate. Available at: [Link]

-

Probing Aromaticity with Supersonic Jet Spectroscopy: A Case Study on Furan, Thiophene, and Selenophene. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Substituent Effect versus Aromaticity: A Curious Case of Fulvene Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available at: [Link]

-

A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar. Available at: [Link]

-

Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hückel's rule - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Explain in detail how furan is aromatic? - askIITians [askiitians.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Furan as a versatile synthon [pubsapp.acs.org]

- 13. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 14. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]

- 18. mdpi.com [mdpi.com]

- 19. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. poranne-group.github.io [poranne-group.github.io]

- 22. The Nucleus Independent Chemical Shift [gqcg.github.io]

- 23. Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 25. mdpi.com [mdpi.com]

- 26. Criteria for determining aromaticity in heterocycles [quimicaorganica.org]

- 27. biojournals.us [biojournals.us]

- 28. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacological activity of furan derivatives [wisdomlib.org]

- 31. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 35. quora.com [quora.com]

An In-Depth Technical Guide to the Health and Safety of 2,3,5-Trimethylfuran for Research and Development Professionals

This document provides a comprehensive technical overview of the health and safety considerations for the handling and use of 2,3,5-trimethylfuran (CAS No. 10504-04-8) in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven protocols. The information herein is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a robust and self-validating safety framework.

Section 1: Core Hazard Profile and Physicochemical Properties

This compound is a flammable, volatile organic compound.[1] A thorough understanding of its properties is the foundation of its safe handling. Due to a lack of extensive, specific toxicological studies on this compound, a precautionary approach is warranted, drawing analogies from the known hazards of furan and other methylfurans.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10504-04-8 | [1][5] |

| Molecular Formula | C₇H₁₀O | [5][6] |

| Molecular Weight | 110.16 g/mol | [6] |

| Appearance | Colorless to yellow liquid | [1][7] |

| Boiling Point | 121 - 122 °C (249.8 - 251.6 °F) | [1][6] |

| Flash Point | 20 °C (68 °F) | [1][6] |

| Density | ~0.89 g/mL |[1][6] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks involve its high flammability and potential for acute toxicity and irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Source(s) |

|---|---|---|---|

| Flammable Liquids | H225: Highly flammable liquid and vapor | Danger | [8][9] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [9][10] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | [9] |

| Acute Toxicity, Inhalation | H331/H332: Toxic or Harmful if inhaled | Danger/Warning | [8][9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [9][11] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [9] |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |[9][11] |

Toxicological Profile and Analogue Concerns

While specific long-term toxicity data for this compound is limited, the parent compound, furan, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[2][4][12] The mechanism of furan-induced toxicity is well-studied, involving metabolic activation in the liver by cytochrome P450 enzymes (specifically CYP2E1) to a highly reactive and toxic metabolite, cis-but-2-ene-1,4-dialdehyde (BDA).[2][3][12] This metabolite can cause significant liver damage (hepatotoxicity), including cholangiofibrosis in rats and hepatocellular carcinomas in mice.[12]

Studies on other methylfurans, such as 2-methylfuran and 3-methylfuran, indicate a similar toxicity profile to furan.[4][13] Given the structural similarity, it is scientifically prudent to assume that this compound may undergo similar metabolic activation and present a comparable risk of hepatotoxicity. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Section 2: Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The hierarchy of controls provides a systematic framework for minimizing risk, prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls for managing chemical risks.

Engineering Controls

The primary defense against exposure to this compound is robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1] Eyewash stations and safety showers must be readily accessible and located near the workstation.[1]

-

Grounding and Bonding: Due to the high flammability and low flash point, all metal containers and equipment used for transferring or storing this chemical must be grounded and bonded.[1][14] This is a critical step to prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors.[1]

-

Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is used or stored.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide an effective barrier.[15]

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Specifications | Source(s) |

|---|---|---|---|

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[15] A face shield should be worn over goggles during procedures with a high risk of splashing. | [1][11] |

| Skin | Chemical-Resistant Gloves | Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene).[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[16] | [1][17] |

| Body | Flame-Resistant Lab Coat & Apron | A flame-resistant lab coat is essential. For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[15] | [1][15] |

| Respiratory | NIOSH-Approved Respirator | A respirator is not typically required when working within a certified fume hood. However, for emergency situations, spill cleanup, or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][18] | [1][17] |

| Feet | Closed-Toed Shoes | Closed-toed shoes made of a non-porous material are required to protect against spills.[15][17] |[17] |

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for mitigating the risks associated with this compound.

Protocol 3.1: Standard Operating Procedure for Laboratory Handling

-

Preparation: Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.[1] Verify that all required PPE is available and in good condition.

-

Aliquotting/Transfer: Ground and bond the source container and the receiving vessel before initiating a transfer.[1] Use only non-sparking tools for opening containers or making transfers.[1][14] Perform all transfers slowly to minimize splashing and vapor generation.

-

During Use: Keep containers tightly closed when not in use. Maintain work within the fume hood, at least 6 inches from the sash opening.

-

Post-Procedure: Upon completion, tightly seal all containers of this compound. Decontaminate the work surface thoroughly.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.

Protocol 3.2: Storage Requirements

-

Location: Store in a designated flammables cabinet, away from heat, sparks, and open flames.[1][14] The storage area must be cool, dry, and well-ventilated.[1]

-

Container: Keep the container tightly closed to prevent vapor release.[1]

-

Segregation: Store separately from incompatible materials, especially strong oxidizing agents and strong bases.[1]

-

Special Conditions: For long-term stability and to maintain product quality, store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[1]

-

Access: Store in a locked-up area accessible only to authorized personnel.[8]

Protocol 3.3: Waste Disposal

Dispose of waste this compound and contaminated materials as hazardous chemical waste.[1] Collect in a suitable, closed, and properly labeled container.[14] Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel working with this chemical must be trained on these procedures.

Caption: Workflow for responding to spills or personnel exposure.

Protocol 4.1: First Aid Measures

-

Inhalation: Immediately remove the victim to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, preferably in a safety shower.[1][19] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station.[19][20] Forcibly hold the eyelids open to ensure complete rinsing of all eye and lid surfaces.[19] Remove contact lenses if present and easy to do so while rinsing.[1][19] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] If the person is conscious, have them drink plenty of water.[1] Call a Poison Control Center or physician immediately.[1]

Protocol 4.2: Spill Response

-

Minor Spill (manageable by trained lab personnel):

-

Alert personnel in the immediate area and restrict access.

-

Remove all sources of ignition (turn off hot plates, equipment, etc.).[14]

-

Wearing appropriate PPE (including respirator if needed), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[14][21]

-

Using non-sparking tools, collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1]

-

Clean the spill area with soap and water.

-

-

Major Spill (large volume, uncontained, or outside a fume hood):

Protocol 4.3: Fire Response

-

Small Fire: If you are trained and it is safe to do so, extinguish the fire using a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[1][14] Do NOT use water, as it may be ineffective.

-

Large Fire: Do not attempt to fight the fire.[19] Immediately activate the fire alarm, evacuate the area, and follow your institution's emergency procedures.[19] Be aware that vapors are heavier than air and may travel to a distant ignition source and flash back.[1] Containers may explode when heated.[1]

Section 5: Conclusion

This compound is a valuable research chemical that presents significant, manageable hazards. Its high flammability and potential for acute and chronic toxicity, inferred from its structural analogues, demand the highest standards of safety. The cornerstone of safe use lies in a comprehensive understanding of its risks and the stringent, consistent application of engineering controls, administrative protocols, and personal protective equipment. By integrating the principles and procedures outlined in this guide, researchers can effectively mitigate these risks and maintain a safe laboratory environment.

References

-

The Good Scents Company. (n.d.). 2,3,5-trimethyl furan. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517859, this compound. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]

-

University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

-

CPAchem. (2024, January 15). Safety data sheet: 3-Methylfuran. [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. [Link]

-

Knutsen, H.K., et al. (2017, October 25). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: furan. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for public health related to the presence of furan and methylfurans in food. PMC. [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

-

Georganics. (n.d.). This compound - High purity. [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

-

DTU Research Database. (n.d.). Identifying and collecting relevant literature related to the oral toxicity of furan and its methyl analogues, 2-methylfuran a. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 2,3,5-trimethyl-. NIST WebBook. [Link]

-

Canadian Food Inspection Agency. (2019, October 24). Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019. [Link]

-

Canadian Food Inspection Agency. (2023, May 29). Furan, 2-methylfuran and 3-methylfuran in Selected Foods - April 1, 2020 to March 31, 2021. [Link]

-

U.S. Food & Drug Administration. (2018, July). Regulatory Procedures Manual Chapter 8 – Emergency Procedures. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pnnl.gov [pnnl.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]

- 5. Furan, 2,3,5-trimethyl- [webbook.nist.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. cpachem.com [cpachem.com]

- 9. This compound - High purity | EN [georganics.sk]

- 10. This compound | C7H10O | CID 517859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furan, 2-methylfuran and 3-methylfuran in Selected Foods - April 1, 2020 to March 31, 2021 - inspection.canada.ca [inspection.canada.ca]

- 14. fishersci.com [fishersci.com]

- 15. trimaco.com [trimaco.com]

- 16. capotchem.cn [capotchem.cn]

- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 18. biosynth.com [biosynth.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,3,5-Trimethylfuran: A Technical Guide to Emerging Research Applications

Abstract: 2,3,5-Trimethylfuran (TMF), a substituted furan derivative, is emerging from the periphery of chemical literature into the spotlight as a molecule of significant interest. Historically noted as a volatile organic compound in various natural and processed materials, its unique combination of a heterocyclic aromatic system and alkyl substituents presents a compelling profile for advanced research applications. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core properties of TMF and its burgeoning potential in next-generation biofuels, as a versatile building block in organic synthesis, and as a subject for crucial toxicological evaluation. We will explore the causality behind its utility, present actionable experimental frameworks, and highlight the critical knowledge gaps that represent fertile ground for future investigation.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the chemical formula C₇H₁₀O.[1] The structure consists of a five-membered furan ring substituted with three methyl groups at the 2, 3, and 5 positions. These alkyl groups are critical to its chemical behavior; as electron-donating groups, they increase the electron density of the furan ring, influencing its reactivity, particularly in electrophilic substitution and cycloaddition reactions, while also impacting its physical properties such as boiling point and solubility.

A comprehensive understanding of these properties is the foundation for designing its applications. For instance, its low water solubility and high energy density are primary drivers for its investigation as a biofuel, directly addressing major drawbacks of currently prevalent biofuels like ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O | |

| Molar Mass | 110.15 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 10504-04-8 | |

| Boiling Point | 126.0 - 127.0 °C (at 760 mm Hg) | [2] |

| Flash Point | 20.0 °C (68.0 °F) | [2] |

| Water Solubility | 295.2 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 2.175 (estimated) | [2] |

| Appearance | Colorless to pale yellow liquid |[2] |

Application Domain 1: Advanced Biofuels and Gasoline Additives

The search for sustainable and high-performance liquid transportation fuels has identified alkylated furans as a highly promising class of compounds. Unlike first-generation biofuels such as ethanol, which suffer from low energy density, high volatility, and water absorption issues, furan derivatives like 2,5-dimethylfuran (DMF) and TMF exhibit properties remarkably similar to gasoline.[3][4]

The potential of TMF as a biofuel stems directly from its molecular structure. The alkyl substituents contribute to a higher research octane number (RON) and greater energy density compared to ethanol. Furthermore, its hydrophobic nature prevents the absorption of water from the atmosphere, a significant advantage that avoids issues like phase separation and corrosion in engine components.[3][4]

Causality in Fuel Performance:

The increased electron density on the furan ring from the methyl groups enhances its stability, contributing to a higher octane number which allows for higher compression ratios in engines, leading to greater thermal efficiency. The hydrocarbon-like structure results in an energy density approximately 40% higher than ethanol, making it a more "gallon-equivalent" alternative to gasoline.[3][5]

Caption: Workflow for the production and evaluation of TMF as a biofuel.

Experimental Protocol: Evaluation of TMF as a Gasoline Additive

This protocol outlines a foundational workflow for assessing the viability of TMF as a fuel additive. It is designed as a self-validating system where each step provides critical data that justifies proceeding to the next.

-

Purity Verification (Self-Validation Step 1):

-

Objective: To ensure the TMF sample is of high purity (>99%) to prevent confounding results from impurities.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure:

-

Prepare a 1% (v/v) solution of TMF in a high-purity solvent (e.g., hexane).

-

Inject 1 µL into the GC-MS system.

-

Use a standard non-polar column (e.g., DB-5ms) with a temperature program from 50°C to 250°C.

-

Analyze the resulting chromatogram for peak purity and compare the mass spectrum to a reference library (e.g., NIST).[1]

-

-

Success Criterion: A single dominant peak corresponding to TMF with >99% area.

-

-

Core Fuel Property Measurement (Self-Validation Step 2):

-

Objective: To quantify key fuel properties for comparison with gasoline and ethanol.

-

Methods:

-

Density: Use a digital density meter (e.g., Anton Paar DMA series).

-

Energy Density (Higher Heating Value): Use a bomb calorimeter.

-

Boiling Point: Use standard distillation apparatus (ASTM D86).

-

-

Success Criterion: Properties align with theoretical advantages (e.g., higher energy density than ethanol).

-

-

Blend Preparation and Stability Test:

-

Objective: To create stable blends of TMF with standard gasoline.

-

Procedure:

-

Prepare blends of 5%, 10%, and 20% TMF by volume in a certified base gasoline.

-

Store the blends in sealed containers at both ambient (25°C) and elevated (40°C) temperatures.

-

Visually inspect for phase separation or precipitation daily for one week.

-

-

Success Criterion: Blends remain clear and homogenous.

-

-

Engine Performance Evaluation:

-

Objective: To measure the effect of TMF blends on engine performance and emissions.

-

Method: Utilize a Cooperative Fuel Research (CFR) engine for octane rating and a standard spark-ignition engine on a dynamometer for performance metrics.

-

Procedure:

-

Determine the Research Octane Number (RON) and Motor Octane Number (MON) of the blends using the CFR engine according to ASTM D2699 and D2700, respectively.

-

Run the dynamometer-mounted engine with the base gasoline and each blend, measuring torque, power output, and fuel consumption across a range of speeds.

-

Analyze exhaust gases for CO, NOx, and unburned hydrocarbons using an exhaust gas analyzer.

-

-

Success Criterion: TMF blends show an increase in octane number and comparable or improved power output with acceptable emissions profiles.

-

Application Domain 2: Versatile Reagent in Organic Synthesis